2-(1-Phenylpropyl)pyrrolidine hydrochloride
Overview
Description
2-(1-Phenylpropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylpropyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have been associated with a variety of biological activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific proteins or enzymes . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Preparation Methods
The synthesis of 2-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylpropyl group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through intramolecular aldol reactions or other cyclization methods. The phenylpropyl group is then introduced via substitution reactions, often using phenylpropyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
2-(1-Phenylpropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenylpropyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions.
Scientific Research Applications
2-(1-Phenylpropyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Comparison with Similar Compounds
2-(1-Phenylpropyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique phenylpropyl group in this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-(1-phenylpropyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11;/h3-5,7-8,12-14H,2,6,9-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHACXCAOZMXSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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